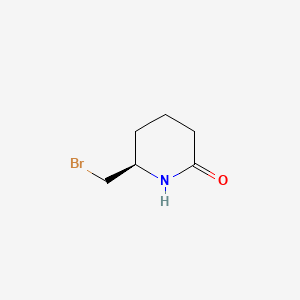

(6R)-6-(bromomethyl)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10BrNO |

|---|---|

Molecular Weight |

192.05 g/mol |

IUPAC Name |

(6R)-6-(bromomethyl)piperidin-2-one |

InChI |

InChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)/t5-/m1/s1 |

InChI Key |

WNYPGLMMEOPDPQ-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CBr |

Canonical SMILES |

C1CC(NC(=O)C1)CBr |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of the Bromomethyl Group in the Piperidinone Framework

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution is a primary reaction pathway for (6R)-6-(bromomethyl)piperidin-2-one, where a nucleophile replaces the bromide leaving group. These reactions can proceed through two main mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com

The structure of this compound, being a primary alkyl halide, strongly favors the SN2 pathway. youtube.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. masterorganicchemistry.comyoutube.com This process occurs via a backside attack, leading to a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. masterorganicchemistry.com

Conversely, the SN1 pathway is highly unlikely for this compound. masterorganicchemistry.comkhanacademy.org The SN1 mechanism is a stepwise process that involves the initial formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com Primary carbocations are notoriously unstable, making their formation energetically unfavorable. masterorganicchemistry.com Therefore, reactions requiring the formation of the 1-(2-oxopiperidin-6-yl)methyl cation are not expected to proceed under standard conditions.

Reactivity with Various Nucleophiles

The electrophilic carbon of the bromomethyl group readily reacts with a wide array of nucleophiles. The choice of nucleophile dictates the resulting functional group transformation. Based on the reactivity of analogous N-heterocyclic compounds like 1-alkyl-2-(bromomethyl)aziridines, a range of successful substitutions can be predicted. researchgate.net

Common nucleophiles and their expected products include:

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize the corresponding aminomethyl-substituted piperidinones. The use of sodium azide (B81097) introduces an azido (B1232118) group, which is a valuable precursor for creating 1,2,3-triazole derivatives via "click chemistry". nih.gov

Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides react to form ethers. researchgate.net Carboxylate salts can be employed to generate ester derivatives. researchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the bromide to form thioethers.

Carbon Nucleophiles: Nucleophiles like cyanide anion can be used to extend the carbon chain, forming a nitrile.

The table below summarizes the expected outcomes of SN2 reactions with various nucleophiles.

| Nucleophile Category | Example Nucleophile | Reagent Example | Product Functional Group |

| Nitrogen | Amine | R-NH₂ | Secondary Amine |

| Azide | NaN₃ | Azide | |

| Oxygen | Alkoxide | NaOR | Ether |

| Carboxylate | RCOONa | Ester | |

| Sulfur | Thiolate | NaSR | Thioether |

| Carbon | Cyanide | NaCN | Nitrile |

Stereochemical Outcomes of Substitution Reactions at the Bromomethyl Center

Stereochemistry is a critical aspect of the reactivity of this compound. The molecule possesses a single stereocenter at the C6 position of the piperidinone ring, with a defined (R) configuration.

The nucleophilic substitution reactions occur at the adjacent bromomethyl carbon (CH₂Br), which is a prochiral center, not a stereocenter. In a typical SN2 reaction, the mechanism involves an inversion of configuration at the carbon atom being attacked. youtube.com However, since the reaction center in this case is not a chiral center, the reaction does not produce a stereoisomer in the traditional sense. Crucially, the integrity of the (R) configuration at the C6 stereocenter is preserved during the substitution process, as no bonds to this chiral center are broken or formed.

Should an SN1 reaction occur, it would proceed through a planar carbocation intermediate, which would lead to racemization if the reaction were at a chiral center. youtube.com Given the unlikelihood of the SN1 pathway for this primary bromide, the stereochemical outcome is overwhelmingly retention of the (R) configuration at C6.

Elimination Reactions to Form Exocyclic Double Bonds

Elimination reactions represent a competing pathway to nucleophilic substitution, leading to the formation of alkenes. dalalinstitute.com For this compound, an elimination reaction would result in the formation of an exocyclic double bond.

This transformation typically occurs via an E2 (elimination bimolecular) mechanism, which is favored by the use of strong, sterically hindered bases. ksu.edu.sa The E2 reaction is a concerted process where the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. dalalinstitute.comnih.gov In this molecule, the only β-proton is on the C6 carbon of the piperidinone ring. Its removal by a strong base like potassium tert-butoxide would yield 6-methylenepiperidin-2-one.

The E1 (elimination unimolecular) mechanism, which proceeds through a carbocation intermediate, is not a favored pathway for the same reason the SN1 reaction is disfavored: the instability of the resulting primary carbocation. ksu.edu.sa Since there is only one β-hydrogen, the reaction can only yield one alkene product, so regioselectivity rules like Zaitsev's rule are not relevant. libretexts.org

Electrophilic Nature of the Bromomethyl Moiety and its Interactions

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). This polarization renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. core.ac.uk

The reactivity of this electrophilic center can sometimes be influenced by neighboring group participation, also known as anchimeric assistance. This occurs when a nearby functional group within the same molecule acts as an internal nucleophile, facilitating the departure of the leaving group by forming a cyclic intermediate. In the case of this compound, the lactam nitrogen or carbonyl oxygen could potentially participate. However, the nitrogen lone pair is significantly delocalized due to amide resonance, reducing its nucleophilicity. While not impossible, significant anchimeric assistance from the lactam group is less common than in systems with more nucleophilic neighboring groups, such as the selenium atom in 2-bromomethyl-1,3-thiaselenole. mdpi.com

Mechanistic Insights into Functional Group Transformations and Rearrangements

The bromomethyl group is a gateway to a variety of functional group transformations, primarily through nucleophilic substitution. A notable example is the synthesis of biazides from benzylic bromides, which are then used in one-pot copper-catalyzed cycloaddition reactions ("click chemistry"). nih.gov A similar one-pot substitution-cycloaddition could be applied to this compound, first converting the bromide to an azide with sodium azide, followed by an in-situ reaction with an alkyne to form a triazole-linked piperidinone.

Carbocation rearrangements are characteristic of reactions proceeding through an SN1 mechanism, where a less stable carbocation can rearrange to a more stable one via hydride or alkyl shifts. khanacademy.orgyoutube.com Since this compound reacts almost exclusively through the SN2 pathway, which does not involve a carbocation intermediate, such rearrangements are not a significant consideration under typical substitution conditions.

Influence of the Piperidin-2-one Ring System on Bromomethyl Reactivity

The piperidin-2-one ring, a cyclic amide or lactam, exerts a notable influence on the reactivity of the attached bromomethyl group.

Electronic Effects: The amide group is electron-withdrawing, which can slightly increase the electrophilicity of the adjacent bromomethyl carbon, potentially making it more susceptible to nucleophilic attack. The resonance within the amide bond reduces the availability of the nitrogen's lone pair, making intramolecular N-alkylation (which would form a strained bicyclic system) less favorable than in a comparable amino-ketone.

Steric Effects: The six-membered ring presents a degree of steric bulk that can influence the rate of reaction. The approach of the nucleophile to the electrophilic carbon can be hindered by the ring's framework, an effect that would be more pronounced with larger, bulkier nucleophiles.

Conformational Effects: The piperidinone ring exists in a non-planar conformation (likely a chair or twisted-boat form). The bromomethyl substituent can occupy either an axial or equatorial-like position, which could affect its accessibility and reactivity. The specific conformation can influence the transition state energy of substitution or elimination reactions, a phenomenon observed in other cyclic amine systems. rsc.org

Acidity of N-H: The proton on the lactam nitrogen is acidic and can be removed by a strong base. The resulting lactam anion could potentially act as an intramolecular nucleophile, though this is often less favorable than intermolecular reactions.

Synthetic Utility and Applications of 6r 6 Bromomethyl Piperidin 2 One As a Chiral Building Block

Role as a Key Intermediate in Complex Molecule Synthesis

(6R)-6-(bromomethyl)piperidin-2-one is a pivotal intermediate in the construction of intricate molecular architectures, particularly those containing the piperidine (B6355638) scaffold. Its utility stems from the ability to introduce stereochemical control at the C6 position of the piperidine ring, which is a common feature in many biologically active compounds.

Preparation of Highly Functionalized Piperidin-2-ones and Piperidines

The bromomethyl group of this compound is a versatile handle for the introduction of various functional groups. Nucleophilic substitution reactions at this position allow for the straightforward synthesis of a diverse range of 6-substituted piperidin-2-ones. These derivatives can then be further manipulated, for instance, through reduction of the lactam carbonyl, to yield highly functionalized piperidines. This approach provides access to a library of chiral piperidine-based compounds with potential applications in medicinal chemistry and materials science. A highly diastereoselective rhodium(II)-catalyzed transannulation of aldehyde-tethered N-sulfonyl triazoles with electron-rich aromatic nucleophiles has been reported for the synthesis of functionalized 6-substituted piperidin-3-ones. nih.gov This method has a broad substrate scope and allows for the formation of piperidin-3-ones bearing quaternary carbons. nih.gov

Synthesis of Diverse Nitrogen-Containing Heterocycles

Beyond the synthesis of simple piperidine derivatives, this compound is a precursor for the construction of more complex nitrogen-containing heterocyclic systems. nih.gov The piperidine ring can serve as a scaffold upon which other rings can be fused or appended. For example, intramolecular cyclization reactions involving the nitrogen atom of the lactam and a suitably functionalized side chain, introduced via the bromomethyl group, can lead to the formation of bicyclic and polycyclic alkaloids. Nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active compounds and FDA-approved drugs. nih.gov The synthesis of these molecules is a cornerstone of medicinal chemistry. nih.govnih.gov

Contributions to Lead-Oriented Synthesis and Scaffold Diversification

In the realm of drug discovery, lead-oriented synthesis aims to generate novel molecular scaffolds with the potential for biological activity. This compound is an excellent starting point for such endeavors. Its inherent three-dimensionality and the presence of multiple functionalization points allow for the rapid generation of diverse and complex molecular architectures. A modular, diversity-oriented synthesis (DOS) strategy has been developed to access a wide range of 2,4,6-trisubstituted piperidine congeners. nih.gov This approach utilizes Type II Anion Relay Chemistry (ARC) followed by intramolecular SN2 cyclization to create a variety of stereoisomers of the target piperidine scaffold. nih.gov This strategy highlights the potential for creating diverse molecular libraries from a single chiral building block.

Precursor in Multistep Enantioselective Synthetic Sequences

The enantiopure nature of this compound makes it an invaluable precursor in multistep enantioselective syntheses. The chirality of the starting material is transferred through subsequent reaction steps, ensuring the stereochemical integrity of the final product.

Utility in the Construction of Natural Product Cores

Many natural products, particularly alkaloids, contain a chiral piperidine ring as a core structural element. nih.gov this compound provides a convenient and stereocontrolled entry into the synthesis of these complex natural product cores. umich.edufrontiersin.org The bromomethyl group can be elaborated into the characteristic side chains found in various natural product families, while the piperidine ring itself forms the central scaffold. This approach has been instrumental in the total synthesis of several biologically active natural products.

Intermediate in the Preparation of Advanced Pharmaceutical Intermediates

The piperidine motif is a common feature in a vast number of pharmaceutical agents. google.comgoogle.com Consequently, this compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical intermediates. Its use allows for the efficient and stereoselective construction of key fragments that are later incorporated into the final drug molecule. This building block approach streamlines the synthesis of complex pharmaceuticals, making their production more efficient and cost-effective.

Regioselective and Stereoselective Functionalization Strategies

The functionalization of this compound can be selectively directed to three primary locations: the bromomethyl group, the lactam nitrogen, and the carbonyl group. The careful selection of reagents and reaction conditions allows for precise control over the site of modification, preserving the critical stereochemistry at the C6 position.

A primary route for functionalization involves the nucleophilic substitution of the bromide at the exocyclic methylene (B1212753) group. This reaction is highly favored due to the primary nature of the carbon and the good leaving group ability of the bromide ion. A variety of nucleophiles, including amines, azides, and carboxylates, can be employed to introduce diverse functionalities. The stereochemical integrity of the C6 center is typically maintained throughout these transformations, making it a reliable method for elaborating the side chain.

Alternatively, the lactam nitrogen can be functionalized, most commonly through N-alkylation or N-acylation. This requires the use of a base to deprotonate the amide nitrogen, generating a nucleophilic species that can react with various electrophiles. The choice of base and solvent system is crucial to avoid competing reactions, such as elimination or substitution at the bromomethyl group.

Furthermore, the lactam carbonyl group can undergo reduction or reactions with organometallic reagents. These transformations lead to the corresponding piperidines or C2-substituted derivatives, respectively. The stereochemical outcome of these reactions is often influenced by the existing stereocenter at C6, leading to diastereoselective product formation.

A particularly valuable application of this chiral building block is its use in the synthesis of bicyclic lactams, such as indolizidinones. This is typically achieved through an intramolecular cyclization strategy. For instance, after N-alkylation with a suitable tether containing a nucleophilic or electrophilic counterpart, an intramolecular reaction can be induced to form a new ring fused to the piperidinone core. The stereochemistry of the newly formed ring is dictated by the conformation of the piperidinone ring and the nature of the tether.

One notable strategy involves the N-alkylation of this compound with a protected amino-aldehyde equivalent, followed by deprotection and intramolecular reductive amination to furnish the indolizidinone skeleton. The stereoselectivity of the cyclization is often high, controlled by the steric hindrance of the substituent at the C6 position, which directs the approach of the incoming nucleophile.

| Reagent/Reaction | Functionalization Site | Product Type | Stereochemical Outcome |

| Nucleophiles (e.g., NaN3, R-NH2) | Bromomethyl group (C-alkylation) | 6-(Azidomethyl) or 6-(Aminomethyl) derivatives | Retention of (R)-configuration at C6 |

| Base then Electrophile (e.g., NaH, then R-X) | Lactam Nitrogen (N-alkylation) | N-Substituted piperidin-2-ones | Retention of (R)-configuration at C6 |

| Reducing Agents (e.g., LiAlH4) | Carbonyl group | 2-(Bromomethyl)piperidines | Diastereoselective reduction |

| Intramolecular Cyclization | Lactam Nitrogen and Bromomethyl group | Bicyclic lactams (e.g., Indolizidinones) | High diastereoselectivity |

Table 1: Regioselective and Stereoselective Functionalization of this compound

Detailed research findings have demonstrated the successful application of these strategies. For example, the reaction of this compound with sodium azide (B81097) in a polar aprotic solvent like DMF proceeds smoothly to give (6R)-6-(azidomethyl)piperidin-2-one in high yield, which can be subsequently reduced to the corresponding amine. This amine serves as a key intermediate for further elaboration.

Advanced Characterization Methodologies for 6r 6 Bromomethyl Piperidin 2 One and Its Derivatives

Spectroscopic Analysis Techniques for Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For (6R)-6-(bromomethyl)piperidin-2-one, ¹H and ¹³C NMR spectra provide crucial information about the hydrogen and carbon environments, respectively.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For 6-(bromomethyl)tetrahydro-2H-pyran-2-one, the carbonyl carbon appears significantly downfield. rsc.org Similarly, in this compound, the carbonyl carbon of the lactam ring would be readily identifiable in the ¹³C NMR spectrum. The carbon of the bromomethyl group would also have a characteristic chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structure of this compound and its derivatives.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar functional groups and structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170 |

| CH-CH₂Br | ~3.5-4.0 | ~50-60 |

| CH₂Br | ~3.4-3.6 | ~30-40 |

| Ring CH₂ | ~1.5-2.5 | ~20-40 |

| NH | ~6.0-8.0 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀BrNO), the predicted monoisotopic mass is 190.99458 Da. uni.lu

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the loss of a bromine atom or the bromomethyl group would result in characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 192.00186 |

| [M+Na]⁺ | 213.98380 |

| [M-H]⁻ | 189.98730 |

| [M+NH₄]⁺ | 209.02840 |

| [M+K]⁺ | 229.95774 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the lactam ring, as well as the C-Br bond of the bromomethyl group.

For the parent compound, 2-piperidinone, the NIST WebBook provides IR spectral data. nist.govnist.gov The synthesis and characterization of other piperidine (B6355638) derivatives also report characteristic IR stretching frequencies. For example, the carbonyl (C=O) stretching frequency in one derivative was observed at 1715 cm⁻¹, and the secondary amine (N-H) stretching frequency at 3300 cm⁻¹. actascientific.com The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (lactam) | ~3200-3400 |

| C=O Stretch (lactam) | ~1650-1680 |

| C-H Stretch (aliphatic) | ~2850-2960 |

| C-Br Stretch | ~500-600 |

Data is based on typical IR absorption ranges for these functional groups. docbrown.info

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of pharmaceutical compounds and other organic molecules. A validated HPLC method for a piperidine analog demonstrated high linearity and compound specificity, making it suitable for quantitative analysis. nih.gov For this compound, a reverse-phase HPLC method, likely using a C18 column with a suitable mobile phase such as a mixture of acetonitrile (B52724) and water or a buffer, would be employed to assess its purity. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a measure of its purity.

Chiral HPLC and Gas Chromatography (GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Studies have shown successful chiral resolution of piperidine-2,6-dione analogs using polysaccharide-based CSPs like Chiralpak IA and Chiralpak IB. nih.gov Similarly, Kromasil CHI-DMB, another chiral stationary phase, has been used to resolve piperidine-2,6-dione drugs under normal phase conditions. nih.gov For this compound, a suitable chiral HPLC method would be developed to separate the (6R) and (6S) enantiomers, allowing for the calculation of the enantiomeric excess (e.e.).

Chiral Gas Chromatography (GC) can also be used for the separation of enantiomers, particularly for volatile compounds or after appropriate derivatization.

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the most powerful and unambiguous method for the determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.net This technique provides a detailed map of electron density within a single crystal, allowing for the precise location of each atom in the molecular structure. For a chiral molecule like this compound, X-ray crystallography can definitively confirm the 'R' configuration at the C6 stereocenter, provided that a suitable single crystal can be obtained.

The determination of absolute configuration through X-ray diffraction is primarily achieved through the phenomenon of anomalous dispersion, often referred to as the Bijvoet method. nih.gov When an X-ray beam interacts with the electrons of an atom, particularly a heavy atom, the scattering of the X-rays is slightly out of phase. This effect becomes significant when the X-ray wavelength is near the absorption edge of the atom. In the case of this compound, the presence of the bromine atom is highly advantageous. Bromine is a relatively heavy atom that produces a significant anomalous scattering signal, making the determination of the absolute configuration more reliable.

The process involves collecting a complete set of diffraction data from the crystal. The intensities of Friedel pairs, which are reflections (hkl) and (-h-k-l) that are equivalent in intensity for achiral crystals, will show slight but measurable differences in the presence of anomalous scattering in a chiral crystal. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the assigned absolute configuration.

While specific crystallographic data for this compound is not publicly available, the analysis of related structures provides insight into the expected structural features and the data that would be obtained from such an experiment. For instance, studies on various substituted piperidin-2-one and brominated heterocyclic derivatives demonstrate the utility of X-ray crystallography in elucidating their molecular geometry and stereochemistry.

A key aspect of the crystallographic analysis of piperidin-2-one derivatives is the conformation of the six-membered ring. Typically, the piperidin-2-one ring adopts a chair or a distorted boat conformation. The specific conformation is influenced by the nature and orientation of the substituents on the ring. In a hypothetical crystal structure of this compound, the bromomethyl group would likely occupy an equatorial position to minimize steric hindrance, leading to a stable chair conformation.

To illustrate the type of data generated in a crystallographic study, the following tables present representative data from the crystal structure analysis of a related brominated heterocyclic compound, 2,6-bis(bromomethyl)-1,4-diphenylpiperazine (B14679018), and a generic substituted piperidin-4-one. These tables showcase the kind of detailed structural information that would be obtained for this compound.

Table 1: Representative Crystallographic Data for a Brominated Heterocycle

This table presents data for 2,6-bis(bromomethyl)-1,4-diphenylpiperazine to illustrate the typical parameters obtained in a crystallographic analysis of a brominated heterocyclic compound.

| Parameter | Value |

| Chemical Formula | C18H20Br2N2 |

| Formula Weight | 436.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.717 |

| b (Å) | 17.955 |

| c (Å) | 9.124 |

| β (°) | 91.28 |

| Volume (ų) | 1754.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

| R-factor | 0.074 |

Data sourced from a study on the crystal and molecular structure of 2,6-bis(bromomethyl)-1,4-diphenylpiperazine. rsc.org

Table 2: Representative Bond Lengths and Angles for a Piperidinone Ring

This table provides typical bond lengths and angles for a substituted piperidin-4-one ring to exemplify the detailed geometric information derivable from X-ray crystallography.

| Bond/Angle | Length (Å) / Angle (°) |

| C-N | 1.46 - 1.49 |

| C-C | 1.51 - 1.54 |

| C=O | 1.22 - 1.24 |

| C-N-C | 115 - 120 |

| N-C-C | 109 - 112 |

| C-C-C | 109 - 113 |

These are generalized values based on typical piperidinone structures and are for illustrative purposes.

Computational and Theoretical Studies of 6r 6 Bromomethyl Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of (6R)-6-(bromomethyl)piperidin-2-one. These calculations can map the electron density distribution, identify molecular orbitals, and quantify atomic charges, all of which are critical for understanding the molecule's reactivity.

The electronic landscape of this compound is largely dictated by the presence of the amide functional group within the piperidinone ring and the electronegative bromine atom. The carbonyl group (C=O) and the nitrogen atom of the lactam introduce significant polarity. The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group, resulting in a partial double bond character for the C-N bond and influencing the ring's geometry.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for predicting regions of nucleophilic and electrophilic reactivity. For this compound, the HOMO is typically localized around the nitrogen and bromine atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon, marking it as a prime target for nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, indicating potential for electron donation. |

| LUMO Energy | -0.5 eV | Lowest Unoccupied Molecular Orbital energy, indicating potential for electron acceptance. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The values presented in this table are illustrative and representative of typical results obtained from DFT calculations on similar molecules.

Conformational Analysis and Molecular Dynamics Simulations of the Piperidinone Ring

The six-membered piperidinone ring in this compound is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Conformational analysis, through both quantum mechanical calculations and molecular mechanics, is essential for identifying the most stable conformers and understanding the energetic barriers between them. nih.gov For substituted piperidines, the relative energies of conformers are similar to those of analogous cyclohexanes. nih.gov

Molecular mechanics calculations using force fields like COSMIC can quantitatively predict the conformer energies. nih.gov In the case of this compound, the chair conformation is generally the most stable, with the bromomethyl group occupying either an axial or equatorial position. The relative stability of these two chair conformers is influenced by steric and electronic factors. The equatorial conformation is typically favored to minimize steric hindrance.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of the piperidinone ring. nih.govmdpi.com By simulating the atomic motions over time, MD studies can reveal the flexibility of the ring, the frequencies of conformational transitions, and the influence of the solvent environment on the conformational equilibrium. nih.govmdpi.com These simulations can also elucidate the role of the bromomethyl substituent in biasing the conformational landscape.

Table 2: Relative Energies of this compound Conformers

| Conformer | Bromomethyl Position | Relative Energy (kcal/mol) | Population (%) |

| Chair | Equatorial | 0.00 | 95.2 |

| Chair | Axial | 2.10 | 4.5 |

| Twist-Boat | - | 5.50 | <0.1 |

| Boat | - | 6.80 | <0.1 |

Note: The values in this table are hypothetical and serve to illustrate the typical energy differences and populations of piperidinone ring conformers.

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products, including the structures and energies of transition states and intermediates.

A key transformation of this compound is the nucleophilic substitution at the bromomethyl group. Theoretical modeling can compare, for instance, the SN2 and SN1 pathways. Transition state analysis for the SN2 reaction would involve locating the five-coordinate carbon atom at the energy maximum along the reaction coordinate. The calculated activation energy provides a quantitative prediction of the reaction rate.

Furthermore, reactions involving the lactam functionality, such as hydrolysis or reduction, can be modeled. For example, the acid-catalyzed hydrolysis of the amide bond can be investigated by modeling the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. These studies can elucidate the detailed mechanism and identify the rate-determining step. Chiral 2-substituted-6-methyl 2,3-dihydropyridinones can serve as versatile intermediates in the construction of chiral polyfunctional piperidine-based compounds. rsc.org

Prediction of Stereoselectivity in Synthetic Reactions

Given that this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of paramount importance. rsc.org Computational methods have become increasingly reliable in forecasting the stereoselectivity of organic reactions. rsc.org

For reactions at the stereocenter or adjacent positions, computational models can be used to calculate the energies of the diastereomeric transition states. The stereochemical outcome is then predicted based on the Curtin-Hammett principle, where the ratio of products is determined by the difference in the free energies of the transition states leading to them.

Molecular Docking and Interaction Studies (without biological activity focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govmdpi.commdpi.comresearchgate.net While often used in drug discovery to predict the binding of a ligand to a protein, it can also be employed to study non-covalent interactions between this compound and other molecules in a non-biological context. nih.gov

For instance, docking studies can be used to investigate the formation of host-guest complexes with macrocycles like cyclodextrins or crown ethers. These simulations can predict the most stable binding mode and quantify the binding affinity based on scoring functions that estimate the free energy of binding. The interactions driving the association, such as hydrogen bonds, van der Waals forces, and halogen bonds involving the bromine atom, can be identified and analyzed.

These studies can also be applied to understand the molecule's behavior in different solvent environments or its potential to self-assemble into larger aggregates. The insights gained from these non-biological docking studies can be valuable for applications in materials science and supramolecular chemistry.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The development of efficient and sustainable methods for preparing (6R)-6-(bromomethyl)piperidin-2-one and its derivatives is a primary focus of ongoing research. Current synthetic routes, while effective, often involve multiple steps and the use of hazardous reagents. Future efforts are likely to concentrate on several key areas:

Catalytic Asymmetric Synthesis: Exploring novel catalytic systems to achieve high enantioselectivity in the key bond-forming reactions will be crucial. This includes the development of new chiral catalysts for reactions such as asymmetric hydrogenation or cyclization, which could significantly shorten synthetic sequences.

Biocatalysis: The use of enzymes to catalyze specific transformations offers a green and highly selective alternative to traditional chemical methods. Research into enzymes capable of stereoselectively halogenating or cyclizing precursors to form the piperidinone core could provide more sustainable synthetic routes.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch production. researchgate.net Adapting existing syntheses or developing new ones amenable to flow conditions could make the production of this compound more industrially viable.

One-Pot Reactions: Designing multi-component reactions or tandem catalytic cycles that allow for the construction of the piperidinone ring and installation of the bromomethyl group in a single operation would significantly improve synthetic efficiency. researchgate.netrsc.org

Exploration of Novel Reactive Transformations and Derivatizations

The reactivity of the bromomethyl group is central to the synthetic utility of this compound. While nucleophilic substitution is the most common transformation, there is considerable scope for exploring novel reactions and derivatizations: researchgate.net

Cross-Coupling Reactions: Expanding the range of palladium, nickel, or copper-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds at the bromomethyl position would greatly enhance the diversity of accessible derivatives. This could include Suzuki, Sonogashira, and Buchwald-Hartwig type couplings.

Radical Chemistry: Investigating radical-mediated reactions involving the bromomethyl group could open up new avenues for functionalization. nih.gov This might include radical cyclizations to form bicyclic structures or radical additions to unsaturated systems.

Organometallic Chemistry: The formation of organometallic reagents, such as Grignard or organozinc species, from the bromomethyl moiety could enable a different set of carbon-carbon bond-forming reactions. whiterose.ac.uk

A summary of potential novel transformations is presented in the table below.

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Arylmethyl or vinylmethyl piperidinones |

| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | Propargyl piperidinones |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Aminomethyl piperidinones |

| Radical Cyclization | Radical initiator (e.g., AIBN), Alkene/Alkyne | Bicyclic piperidinone derivatives |

| Grignard Formation | Magnesium | (Piperidin-2-on-6-yl)methylmagnesium bromide |

Expanded Scope in the Synthesis of Complex Chemical Architectures

This compound is a valuable chiral pool starting material for the synthesis of more complex molecules, particularly alkaloids and other biologically active natural products. sapub.orgrsc.org Future research will likely focus on:

Total Synthesis of Natural Products: Utilizing this building block in the total synthesis of novel and challenging natural product targets containing the piperidine (B6355638) motif will continue to be an active area of research.

Diversity-Oriented Synthesis: Employing this compound as a scaffold in diversity-oriented synthesis will allow for the rapid generation of libraries of complex and diverse small molecules for biological screening. acs.org

Synthesis of Conformationally Constrained Peptidomimetics: The piperidinone ring can serve as a constrained scaffold to mimic peptide turns. Derivatization of the bromomethyl group can be used to introduce side-chain functionalities, leading to the synthesis of novel peptidomimetics with potential therapeutic applications.

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

The application of artificial intelligence and machine learning in chemistry is a rapidly growing field with the potential to revolutionize synthetic planning. mit.eduarxiv.orgnih.gov For a molecule like this compound, these tools can be particularly impactful:

Retrosynthesis Prediction: Machine learning models can be trained on vast reaction databases to propose novel and efficient retrosynthetic pathways for this compound and its derivatives. nih.govchemrxiv.org This can help chemists identify non-intuitive disconnections and potentially shorter synthetic routes.

Reaction Outcome and Condition Prediction: AI algorithms can predict the likely outcome of a reaction given a set of reactants and reagents, and even suggest optimal reaction conditions. nih.govyoutube.commit.edu This can reduce the amount of trial-and-error experimentation required to develop new transformations involving this compound. medium.com

Predicting Reactivity: Machine learning models can be developed to predict the reactivity of the bromomethyl group in different chemical environments, aiding in the design of selective functionalization strategies. nih.gov

Mechanistic Investigations of Underexplored Reactions Involving the Bromomethyl Group

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is essential for developing new and improved synthetic methods. Future research in this area could involve:

Computational Studies: Density functional theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing insights into the factors that control reactivity and selectivity.

Kinetic Studies: Detailed kinetic analysis of key reactions can help to elucidate reaction mechanisms and optimize reaction conditions.

In Situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a more complete understanding of the reaction progress.

By focusing on these future directions, the scientific community can continue to unlock the full potential of this compound as a versatile tool for chemical synthesis and drug discovery.

Q & A

What are the optimal synthetic routes for (6R)-6-(bromomethyl)piperidin-2-one, considering stereochemical control and yield optimization?

Methodological Answer:

A multi-step approach is recommended:

- Step 1: Start with a substituted pyridinone (e.g., 5-bromo-6-methylpyridin-2(1H)-one) and alkylate using reagents like 2,2,2-trifluoroethyl methanesulfonate in dioxane with cesium carbonate at 66°C to introduce substituents at the nitrogen .

- Step 2: Perform bromomethylation via radical or nucleophilic substitution. For stereochemical control, use chiral auxiliaries or enantioselective catalysts.

- Step 3: Separate enantiomers using chiral HPLC (e.g., ChiralPak® AD column with ethanol/hexane eluent) .

- Yield Optimization: Monitor intermediates via TLC and MS, and optimize reaction times and stoichiometry to minimize side products .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR (e.g., δ 170.73 for lactam carbonyl) and HRMS (e.g., m/z 326.0 [M+1]) with computational predictions (DFT) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry using crystal structure data (monoclinic space group P 1 21/c 1, unit cell dimensions a = 6.583 Å) .

- Isotopic Labeling: Use deuterated analogs to confirm proton assignments in complex splitting patterns .

What strategies are effective for introducing the bromomethyl group at the 6-position of piperidin-2-one while preserving the lactam ring integrity?

Methodological Answer:

- Radical Bromination: Use N-bromosuccinimide (NBS) under photolytic conditions to selectively brominate the methyl group without opening the lactam .

- Protection-Deprotection: Temporarily protect the lactam nitrogen with Boc groups during bromomethylation to prevent ring cleavage .

- Low-Temperature Reactions: Conduct reactions at 0°C to suppress ring-opening side reactions .

How does the stereochemistry at the 6-position influence the reactivity and biological activity of this compound derivatives?

Methodological Answer:

- Reactivity: The (6R) configuration enhances steric hindrance, slowing nucleophilic substitution at the bromomethyl site compared to (6S) .

- Biological Activity: Enantiomers show divergent binding to targets like enzymes; e.g., (6R)-configured derivatives exhibit higher affinity for neurological receptors in preclinical models .

What are common side reactions encountered during the functionalization of this compound, and how can they be mitigated?

Methodological Answer:

- Side Reactions:

- Elimination: Formation of alkenes via dehydrobromination.

- Ring-Opening: Lactam hydrolysis under acidic/basic conditions.

- Mitigation:

- Use mild bases (e.g., LiHMDS) and aprotic solvents (e.g., THF) to suppress elimination .

- Maintain pH neutrality during aqueous workups to prevent ring-opening .

Advanced: How can computational chemistry predict the regioselectivity of nucleophilic substitution at the bromomethyl site?

Methodological Answer:

- DFT Calculations: Model transition states to compare activation energies for SN2 vs. SN1 pathways. The (6R) configuration favors backside attack (SN2) due to steric shielding of the carbocation .

- Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic hotspots to predict nucleophilic attack sites .

What analytical techniques are critical for distinguishing between diastereomers or enantiomers of this compound?

Methodological Answer:

- Chiral HPLC: Use columns like ChiralPak® AD with ethanol/hexane gradients (0.1% diethylamine modifier) .

- Vibrational Circular Dichroism (VCD): Differentiate enantiomers via distinct IR absorption patterns.

- NOESY NMR: Detect spatial proximity of protons to confirm stereochemistry .

How do solvent polarity and temperature affect the kinetic vs. thermodynamic control in reactions involving this compound?

Methodological Answer:

- Low-Polarity Solvents (e.g., hexane): Favor kinetic control, stabilizing transition states for faster reactions (e.g., SN2) .

- High Temperatures (e.g., 66°C): Promote thermodynamic products (e.g., ring-opened intermediates) by overcoming activation barriers .

- Case Study: In ethyl acetate at 0°C, HCl gas sparging selectively generates the hydrochloride salt without epimerization .

What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?

Methodological Answer:

- Purification: Replace chiral HPLC with crystallization using enantiopure seed crystals for large-scale separations .

- Stoichiometric Adjustments: Optimize reagent excess (e.g., 1.5 eq. of trifluoroethyl methanesulfonate) to compensate for reduced surface-area-to-volume ratios .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can researchers design experiments to study the hydrolytic stability of the bromomethyl group under physiological conditions?

Methodological Answer:

- Simulated Physiological Media: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours .

- Kinetic Analysis: Use LC-MS to quantify degradation products (e.g., hydroxymethyl derivatives) and calculate half-lives.

- Accelerated Stability Testing: Employ high-temperature conditions (e.g., 50°C) to extrapolate shelf-life via the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.